

An In-Depth Technical Guide to Isodiazinon (C₁₂H₂₁N₂O₃PS)

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Compound of Interest

Compound Name: Isodiazinon

Cat. No.: B1194333

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodiazinon, a potent organophosphate and isomer of the widely used insecticide diazinon, presents significant interest to the scientific community due to its distinct toxicological profile. This technical guide provides a comprehensive overview of **Isodiazinon**, focusing on its chemical properties, synthesis, mechanism of action, and toxicological effects. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key analytical and biological assays are provided, alongside visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of this compound.

Introduction

Isodiazinon, with the molecular formula C₁₂H₂₁N₂O₃PS, is the S-isomer of diazinon, formed through a thiono-thiolo rearrangement. This structural isomerization significantly alters its biological activity, rendering it a more potent acetylcholinesterase inhibitor and, consequently, a more toxic compound. The study of **Isodiazinon** is crucial for understanding the environmental fate and toxicology of diazinon-based pesticides, as this transformation can occur under certain environmental conditions. This guide aims to provide researchers and drug development professionals with a detailed technical resource on **Isodiazinon**.

Physicochemical Properties

A summary of the key physicochemical properties of **Isodiazinon** is presented in Table 1.

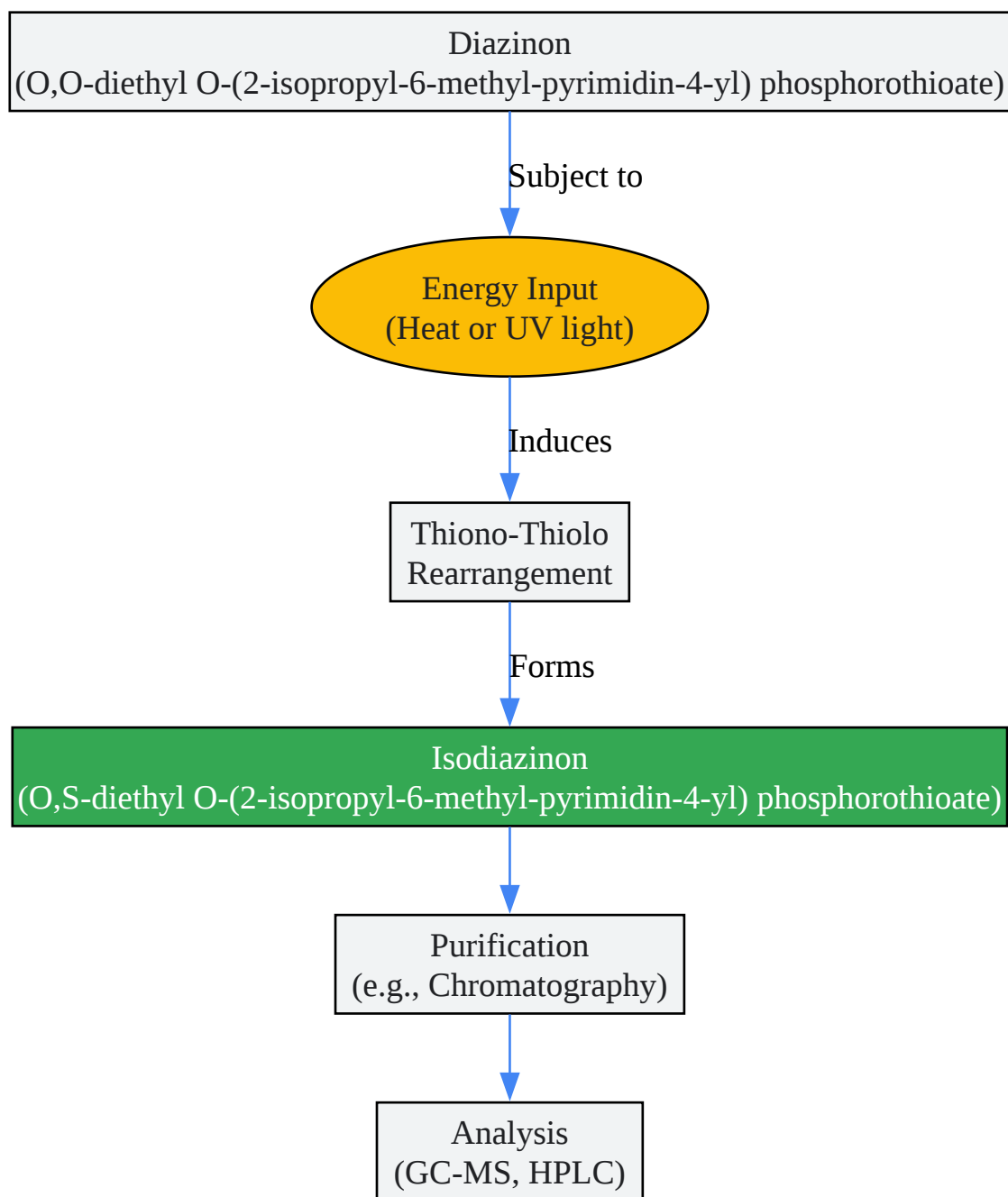
Table 1: Physicochemical Properties of **Isodiazinon**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₁ N ₂ O ₃ PS	[1][2]
Molecular Weight	304.35 g/mol	[1]
CAS Number	82463-42-1	[1][2]
IUPAC Name	O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate	[1]
Appearance	Not explicitly stated, but organophosphates are often oily liquids.	
Solubility	Data not available for Isodiazinon. Diazinon is sparingly soluble in water.	

Synthesis

Isodiazinon is formed from its parent compound, diazinon, through a thiono-thiolo rearrangement. This isomerization involves the migration of an ethyl group from an oxygen atom to the sulfur atom. While a specific detailed protocol for the laboratory synthesis of **Isodiazinon** is not readily available in the reviewed literature, the general principle of this rearrangement is well-established in organophosphorus chemistry. The process can be induced by heat or photochemical means.

Logical Workflow for **Isodiazinon** Synthesis via Thiono-Thiolo Rearrangement



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Caption: Logical workflow for the synthesis of **Isodiazinon** from diazinon.

Analytical Methodology

Accurate quantification of **Isodiazinon** is essential for toxicological and environmental studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid

chromatography (HPLC) are the primary analytical techniques employed for the analysis of organophosphorus pesticides.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

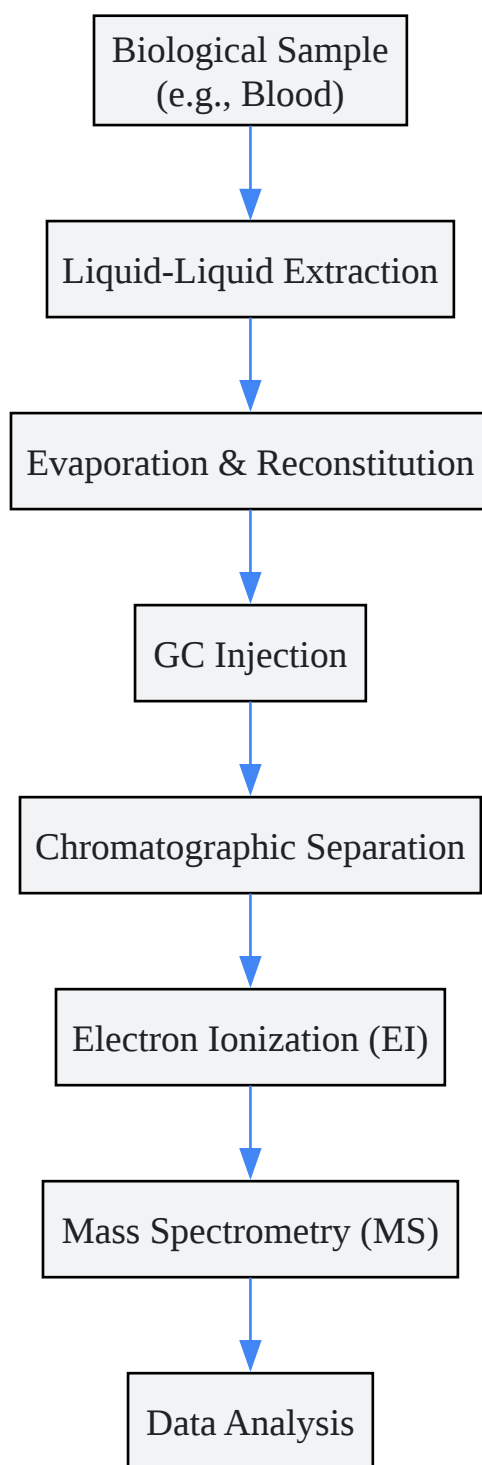
The following is a general protocol for the analysis of organophosphates in a biological matrix, which can be adapted for **Isodiazinon**.

Experimental Protocol: GC-MS Analysis of **Isodiazinon** in Blood

- Sample Preparation (Liquid-Liquid Extraction):
 - To 1 mL of plasma, add an internal standard.
 - Add 5 mL of a mixture of dichloromethane, 2-propanol, and heptane.
 - Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
- GC-MS Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp to 280 °C at a rate of 10 °C/min.
 - Hold at 280 °C for 5 minutes.

- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron ionization (EI) mode at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of **Isodiazinon**.

Workflow for GC-MS Analysis



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Caption: General workflow for the GC-MS analysis of **Isodiazinon**.

Mechanism of Action and Toxicology

Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **Isodiazinon**, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Table 2: Comparative Acute Toxicity and AChE Inhibition

Compound	Acute Oral LD ₅₀ (rat)	AChE Inhibition IC ₅₀ (human RBC)	Reference
Isodiazinon	65 mg/kg	Data Not Available	[1]
Diazinon	300 - 400 mg/kg	24.45 µM	[3]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

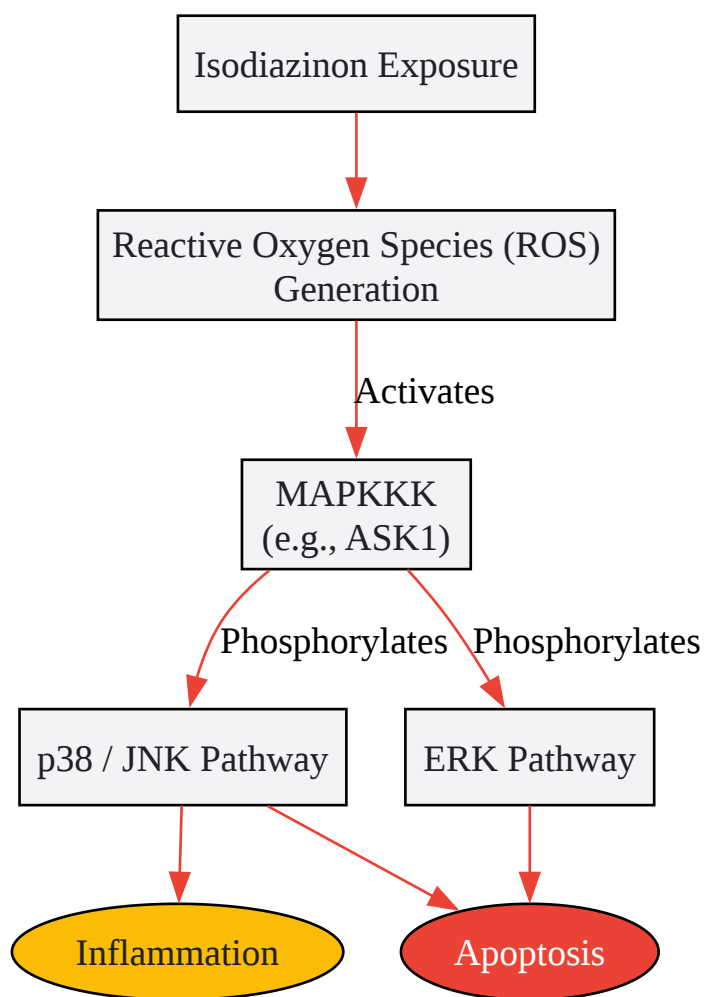
- Reagents:
 - Acetylthiocholine iodide (ATCI) - substrate.
 - 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen.
 - Phosphate buffer (pH 8.0).
 - Acetylcholinesterase (AChE) enzyme solution.
 - **Isodiazinon** solutions of varying concentrations.
- Procedure:
 - In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
 - Add different concentrations of **Isodiazinon** to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

- Initiate the reaction by adding the substrate (ATCI).
- Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
- Calculate the percentage of inhibition for each **Isodiazinon** concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Organophosphate exposure has been shown to induce oxidative stress, which can, in turn, activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways, including ERK, JNK, and p38, are involved in regulating cellular processes such as inflammation, apoptosis, and cell survival. While specific studies on **Isodiazinon**'s effect on this pathway are limited, it is plausible that its toxicity is mediated, in part, through the activation of these stress-related kinases.

Hypothesized Signaling Pathway of **Isodiazinon**-Induced Cellular Stress



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Caption: Hypothesized MAPK signaling cascade activated by **Isodiazinon**.

Experimental Protocol: Western Blot for Phosphorylated MAPKs

- Cell Culture and Treatment:
 - Culture appropriate cells (e.g., neuronal cells) to a suitable confluency.
 - Treat the cells with various concentrations of **Isodiazinon** for different time points.
- Protein Extraction:
 - Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
 - Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK. Also, probe for total p38, JNK, and ERK as loading controls.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
 - Quantify the band intensities to determine the relative levels of phosphorylated MAPKs.

Conclusion

Isodiazinon is a significantly more toxic isomer of diazinon, primarily due to its enhanced inhibition of acetylcholinesterase. This technical guide has provided a consolidated resource for researchers, outlining its key properties, analytical methods for its detection, and its mechanisms of toxicity. The provided experimental protocols and pathway diagrams serve as a foundation for further investigation into the specific biological effects of this important organophosphate compound. Further research is warranted to fully elucidate the toxicological profile of **Isodiazinon**, including its specific IC_{50} for AChE and its detailed effects on cellular signaling pathways. Such data will be invaluable for a comprehensive risk assessment of diazinon and its transformation products.

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